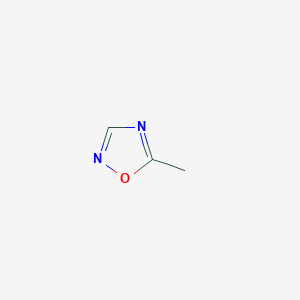

5-Methyl-1,2,4-oxadiazole

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C3H4N2O |

|---|---|

分子量 |

84.08 g/mol |

IUPAC 名称 |

5-methyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C3H4N2O/c1-3-4-2-5-6-3/h2H,1H3 |

InChI 键 |

RGTBLCLLSZPOKR-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC=NO1 |

产品来源 |

United States |

Synthetic Methodologies for 5 Methyl 1,2,4 Oxadiazole and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional and widely practiced methods for synthesizing 1,2,4-oxadiazoles, including the 5-methyl substituted variant, primarily rely on cyclization reactions. These routes are valued for their reliability and the accessibility of starting materials.

Amidoxime-Based Cyclization Strategies

The use of amidoximes as foundational synthons is a cornerstone in the synthesis of 1,2,4-oxadiazoles. The inherent structure of the amidoxime (B1450833) provides the necessary nitrogen and oxygen atoms for the formation of the oxadiazole ring.

A prevalent and classical method for the synthesis of 5-substituted-1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration step. acs.orgtandfonline.com In this two-step process, the amidoxime is first treated with a carboxylic acid derivative like an acid chloride or an ester, which results in the formation of an O-acyl amidoxime intermediate. acs.orgtandfonline.com This intermediate is subsequently cyclized, often under thermal conditions or with a basic catalyst, to yield the 1,2,4-oxadiazole (B8745197). acs.orgbeilstein-journals.org To synthesize 5-methyl-1,2,4-oxadiazole, acetamidoxime (B1239325) would be reacted with an acetylating agent.

The reaction with acid chlorides is known for its efficiency. ijper.org For instance, the reaction of an amidoxime with acetyl chloride generates an O-acetylated intermediate, which upon heating, eliminates a water molecule to form the this compound ring. researchgate.net A base is often employed to neutralize the hydrochloric acid that is produced as a byproduct. clockss.org

Esters can also serve as the acylating agents, though this may necessitate more strenuous conditions such as elevated temperatures. mdpi.com The reaction of an amidoxime with an ester like ethyl acetate (B1210297) can also produce the O-acyl amidoxime, which then undergoes cyclization. mdpi.com

| Reactant 1 | Reactant 2 | Intermediate | Product | Conditions |

| Amidoxime | Acid Chloride | O-Acyl amidoxime | 5-Substituted-1,2,4-oxadiazole | Base, Heat researchgate.netclockss.org |

| Amidoxime | Ester | O-Acyl amidoxime | 5-Substituted-1,2,4-oxadiazole | Heat mdpi.com |

To avoid the often harsh conditions associated with classical cyclodehydration, contemporary synthetic methods utilize coupling agents to enable the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids. beilstein-journals.org This approach eliminates the need for the isolation of the O-acyl amidoxime intermediate. Commonly used coupling agents include 1,1'-carbonyldiimidazole (B1668759) (CDI) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rjptonline.org

In a representative procedure, the carboxylic acid is initially activated by the coupling agent. For example, CDI reacts with a carboxylic acid to form a highly reactive acyl-imidazole intermediate. mdpi.com The subsequent addition of the amidoxime leads to the formation of the O-acyl amidoxime, which then readily cyclizes to the 1,2,4-oxadiazole, often at room temperature or with mild heating. beilstein-journals.orgmdpi.com This method is favored for its gentle reaction conditions. mdpi.com

The use of EDC operates on a similar principle, activating the carboxylic acid to promote its reaction with the amidoxime. rjptonline.org These coupling agent-assisted syntheses are especially advantageous for sensitive substrates that may not be stable under the conditions of traditional thermal cyclization. rjptonline.org

| Coupling Agent | Reactant 1 | Reactant 2 | Key Feature |

| Carbonyldiimidazole (CDI) | Carboxylic Acid | Amidoxime | Mild conditions, one-pot synthesis beilstein-journals.orgmdpi.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carboxylic Acid | Amidoxime | Mild conditions, suitable for sensitive substrates rjptonline.org |

1,3-Dipolar Cycloaddition Reactions

Another fundamental strategy for the synthesis of 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition reaction. This method involves the reaction of a 1,3-dipole with a suitable dipolarophile.

The most widely used 1,3-dipolar cycloaddition route for the synthesis of 1,2,4-oxadiazoles is the reaction between a nitrile oxide and a nitrile. acs.orgrjptonline.orgnih.gov Nitrile oxides are typically generated in situ from the corresponding aldoximes through oxidation with reagents like sodium hypochlorite (B82951) or N-bromosuccinimide. ijpcbs.com Once formed, the nitrile oxide undergoes a rapid reaction with a nitrile to form the 1,2,4-oxadiazole ring. acs.orgijpcbs.com

For the synthesis of a this compound using this method, acetonitrile (B52724) would be reacted with an appropriate nitrile oxide. The cycloaddition generally proceeds with high regioselectivity, yielding the desired 1,2,4-oxadiazole isomer. A direct synthesis of 3-benzoyl-5-methyl-1,2,4-oxadiazole (B14698786) has been reported from the reaction of acetonitrile and acetophenone (B1666503) with iron(III) nitrate. google.com

To improve the efficiency, safety, and applicability of the classical nitrile oxide cycloaddition, various modified protocols have been developed. acs.orgtubitak.gov.tr These modifications often focus on alternative methods for generating the nitrile oxide intermediate under milder conditions, thereby avoiding the use of harsh oxidizing agents. acs.org

For instance, the dehydration of hydroximoyl chlorides is a common method for generating nitrile oxides. nih.gov This can be accomplished with a base, allowing for the in situ generation of the nitrile oxide, which is then trapped by the nitrile. nih.gov Other precursors, such as nitrolic acids, can also be employed for the generation of nitrile oxides. These modified approaches have broadened the utility of 1,3-dipolar cycloaddition for the synthesis of a wide range of structurally diverse 1,2,4-oxadiazoles. tubitak.gov.tr

| Reaction Type | Dipole | Dipolarophile | Key Feature |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Nitrile | In situ generation of nitrile oxide acs.orgijpcbs.com |

| Modified Cycloaddition | Nitrile Oxide (from hydroximoyl chloride) | Nitrile | Milder generation of the dipole nih.gov |

Direct Synthesis Approaches (e.g., from Aryl Aldehydes, Nitroethane, Ammonium (B1175870) Acetate)

A notable direct synthesis method allows for the formation of 5-methyl-3-aryl-1,2,4-oxadiazoles from readily available starting materials. acs.org This reaction proceeds by treating an aryl aldehyde with nitroethane and ammonium acetate in refluxing acetic acid. researchgate.net For instance, the reaction of benzaldehyde (B42025) with nitroethane and ammonium acetate under these conditions yields 5-methyl-3-phenyl-1,2,4-oxadiazole. researchgate.net While this method offers a straightforward route, reported yields can be moderate, around 50%. researchgate.net

Another direct approach involves the reaction of nitriles with hydroxylamine (B1172632) hydrochloride to form an intermediate amidoxime, which is then cyclized. evitachem.com The cyclization can be achieved using various reagents, including acyl chlorides. researchgate.net

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry has focused on improving the efficiency, atom economy, and environmental footprint of 1,2,4-oxadiazole synthesis. These advancements include one-pot procedures, the use of catalysts, microwave-assisted reactions, and adherence to green chemistry principles.

One-Pot Synthesis Protocols

One-pot syntheses have gained prominence as they reduce the need for intermediate purification steps, saving time and resources. A significant one-pot procedure for creating 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of amidoximes with carboxylic acid esters in a superbasic medium of sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO) at room temperature. researchgate.netnih.gov This method is applicable to a wide range of alkyl, aryl, and hetaryl amidoximes and esters, though reaction times can be long (4-24 hours) with variable yields (11-90%). researchgate.net

Another efficient one-pot, three-component reaction for synthesizing 1,2,4-oxadiazoles utilizes nitriles, hydroxylamine, and aldehydes under solvent-free conditions with microwave irradiation, resulting in excellent yields. researchgate.net Additionally, a method for producing 3-substituted-5-carbonylmethyl-1,2,4-oxadiazoles from β-keto esters and amidoximes under solvent-free conditions has been reported as a high-yielding, 'green' one-pot synthesis. researchgate.net

The reaction of amidoximes with α,β-alkynic aldehydes under basic conditions also directly yields 1,2,4-oxadiazoles in a one-pot manner. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates and selectivity. For the synthesis of 1,2,4-oxadiazoles, both acid and base catalysts are employed. A highly efficient and convenient method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles uses perchloric acid supported on silica (B1680970) (HClO₄-SiO₂) as a heterogeneous, reusable catalyst. tandfonline.com This catalyst facilitates the reaction between amidoximes and acid anhydrides. tandfonline.com

In 2003, a study demonstrated the use of a platinum(IV) catalyst for the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, which can be a challenging reaction due to the stability of the nitrile triple bond and potential side reactions. nih.gov Copper-catalyzed cascade annulation of amidines and methylarenes has also been developed for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. researchgate.net Furthermore, catalysts like pyridine (B92270) or TBAF have been shown to improve the efficiency of cyclization reactions of acylated amidoximes. nih.gov

| Catalyst/Reagent | Reactants | Product | Key Features |

| HClO₄-SiO₂ | Amidoxime, Acid Anhydride (B1165640) | 3,5-Disubstituted 1,2,4-Oxadiazole | Heterogeneous, reusable catalyst. tandfonline.com |

| Platinum(IV) | Nitrile Oxide, Nitrile | 1,2,4-Oxadiazole | Facilitates 1,3-dipolar cycloaddition. nih.gov |

| Copper(II) Acetate | Amidine, Methylarene | 3,5-Disubstituted 1,2,4-Oxadiazole | Cascade annulation reaction. researchgate.net |

| Pyridine/TBAF | Acylated Amidoxime | 1,2,4-Oxadiazole | Improves cyclization efficacy. nih.gov |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and often improve yields. evitachem.com The application of microwave irradiation has been particularly effective in the synthesis of 1,2,4-oxadiazoles. researchgate.net

One approach involves the reaction of aryl nitriles with hydroxylamine hydrochloride in the presence of a catalyst like MgO, CH₃COOH, or KF under microwave irradiation to form the aryl-amidoxime intermediate, which is then cyclized. nih.gov Microwave heating has also been successfully used in the one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from monoaryl hydrazides and acid chlorides in HMPA, a method that is fast and avoids the need for a separate dehydrating agent or acid catalyst. jchemrev.com

A direct comparison between conventional heating and microwave irradiation for the synthesis of certain 1,3,4-oxadiazole (B1194373) derivatives showed a dramatic reduction in reaction time from 18 hours to a shorter duration with the microwave method. connectjournals.com Similarly, another study highlighted that a conventional method requiring 10 hours could be completed in just 15 minutes using microwave irradiation. researchgate.net

| Synthesis | Conventional Method Time | Microwave Method Time | Yield Improvement |

| 2,5-disubstituted-1,3,4-oxadiazoles | 10-20 hours | 15 minutes | Often higher yields. connectjournals.comresearchgate.net |

| 3,5-disubstituted-1,2,4-oxadiazoles | 4-24 hours | Significantly shorter | Good yields. nih.gov |

Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of 1,2,4-oxadiazole synthesis, several strategies align with these principles.

One of the key green approaches is the use of water as a solvent. An efficient method for the synthesis of 1,2,4-oxadiazoles has been developed that proceeds in water. researchgate.net For example, the reaction of benzamidoxime (B57231) with hexanoic anhydride under reflux in water, while taking 12 hours for a 53% yield, demonstrates the feasibility of aqueous synthesis. researchgate.net A catalyst-free reaction between anhydrides and amidoximes in water has also been reported. researchgate.net

Solvent-free reactions represent another important green methodology. As mentioned earlier, a one-pot, three-component reaction between nitriles, hydroxylamine, and aldehydes can be conducted under solvent-free conditions with microwave irradiation to produce 1,2,4-oxadiazoles in excellent yields. researchgate.net Similarly, the synthesis of 3-substituted-5-carbonylmethyl-1,2,4-oxadiazoles from β-keto esters and amidoximes can be achieved under solvent-free conditions. researchgate.net The use of ultrasound in conjunction with molecular sieves has also been reported as a green method, offering better yields and shorter reaction times compared to conventional heating. nih.gov

| Green Chemistry Principle | Application in 1,2,4-Oxadiazole Synthesis | Example |

| Use of Safer Solvents | Water as a reaction medium. | Reaction of amidoximes with anhydrides in water. researchgate.net |

| Energy Efficiency | Microwave-assisted synthesis. | Reduction of reaction times from hours to minutes. connectjournals.comresearchgate.net |

| Atom Economy/Waste Reduction | One-pot and solvent-free reactions. | Three-component synthesis of 1,2,4-oxadiazoles without solvent. researchgate.net |

| Use of Renewable Feedstocks/Catalysis | Use of reusable catalysts. | HClO₄-SiO₂ for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. tandfonline.com |

Chemical Reactivity and Mechanistic Investigations of 5 Methyl 1,2,4 Oxadiazole

Electrophilic and Nucleophilic Character of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered, planar heterocyclic compound characterized by low aromaticity and a constitutionally weak nitrogen-oxygen (N-O) bond. This structure imparts a distinct reactivity profile. The distribution of heteroatoms within the ring creates a specific electronic landscape; the N(3) atom exhibits nucleophilic character, while the carbon atoms, C(3) and C(5), possess electrophilic properties. Consequently, nucleophilic attacks on the 1,2,4-oxadiazole ring are generally more common than electrophilic substitution reactions.

Due to the electron-withdrawing nature of the heteroatoms, the ring system as a whole is considered electron-deficient. This property makes direct electrophilic substitution reactions such as halogenation or nitration on the ring itself difficult to achieve. The primary reactivity of the ring core is dominated by its interaction with nucleophiles. The electrophilicity of the C(5) carbon is a key factor in many of the ring's characteristic reactions, particularly when it is substituted with electron-withdrawing groups. Furthermore, the N(2) atom can also display electrophilic character, especially in rearrangement reactions, which is attributed to the polarized and easily cleaved O-N bond. In certain reactions, the 1,2,4-oxadiazole ring can function as a 1,3-dielectrophile, reacting with bidentate nucleophiles.

Reactions Involving the 5-Methyl Group and its α-Carbon

The electron-deficient nature of the 1,2,4-oxadiazole ring is expected to increase the acidity of the protons on the α-carbon of the 5-methyl group. This activation should, in principle, facilitate deprotonation to form a carbanion, which can then serve as a nucleophile in various carbon-carbon bond-forming reactions.

The generation of a carbanion at the C5-methyl position via deprotonation with a strong base would render it a potent nucleophile. This nucleophile could then react with a range of electrophiles to yield functionalized 5-substituted 1,2,4-oxadiazoles. While the increased acidity of these protons is anticipated based on electronic principles, specific and detailed examples of the deprotonation of 5-methyl-1,2,4-oxadiazole followed by capture with various electrophiles are not extensively documented in readily available literature.

Following the principle of carbanion formation, the anion of this compound could theoretically participate in classic condensation reactions.

Aldol Reaction: This reaction involves the nucleophilic addition of an enolate to an aldehyde or ketone. The carbanion generated from this compound could potentially act as an enolate equivalent, attacking a carbonyl compound to form a β-hydroxy derivative.

Claisen Condensation: A Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. The nucleophilic carbanion from this compound could attack an ester, leading to a β-keto derivative.

Despite the theoretical feasibility of these reactions, specific examples detailing the participation of the this compound carbanion in Aldol or Claisen-type condensations are not prominently reported in the surveyed scientific literature.

Further functionalization of the α-carbon could be achieved through reactions with other electrophiles. Nitrosation, for instance, would involve the reaction of the carbanion with a nitrosating agent to introduce a nitroso group. This could lead to the formation of oximes or other nitrogen-containing functionalities. However, similar to the condensation reactions, specific studies focusing on the nitrosation or other direct functionalizations at the 5-methyl group of this compound are sparse.

Ring-Opening Reactions and Derivatization

One of the most characteristic reactivities of the 1,2,4-oxadiazole scaffold is its susceptibility to ring-opening reactions, often induced by nucleophiles. This reactivity is largely due to the inherent instability of the O-N bond and the electrophilicity of the ring carbons.

The attack of a nucleophile on the electrophilic C(5) position of the 1,2,4-oxadiazole ring can initiate a cascade of bond cleavages and rearrangements. This process is particularly efficient when the C(5) position is substituted with an electron-withdrawing group, which further enhances its electrophilicity.

A well-documented pathway for this transformation is the ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism. This mechanism is frequently observed in the reaction of 5-substituted 1,2,4-oxadiazoles with bidentate nucleophiles such as hydrazine (B178648) and methylhydrazine. The general sequence of the ANRORC mechanism is outlined below:

Addition of Nucleophile: The reaction initiates with the nucleophilic attack on the C(5) carbon atom. In the case of methylhydrazine, studies have shown that the attack preferentially occurs from the less sterically hindered NH₂ group.

Ring Opening: This addition leads to the cleavage of the weak N(4)-C(5) or O-N bond, opening the heterocyclic ring to form a linear intermediate.

Ring Closure: The newly formed intermediate, which contains a second nucleophilic site from the original bidentate nucleophile, undergoes an intramolecular cyclization. This ring closure can involve another electrophilic site on the intermediate, often leading to the formation of a new, more stable heterocyclic system, such as a triazole or another oxadiazole isomer.

The table below summarizes representative outcomes of nucleophile-induced reactions on 5-substituted 1,2,4-oxadiazoles, illustrating the versatility of these ring-opening and rearrangement pathways.

| Reactant (5-Substituted 1,2,4-Oxadiazole) | Nucleophile | Primary Mechanism | Product Type |

| 5-Perfluoroalkyl-1,2,4-oxadiazole | Hydrazine | ANRORC | 1,2,4-Triazole |

| 5-Perfluoroalkyl-1,2,4-oxadiazole | Methylhydrazine | ANRORC | N-Methyl-1,2,4-triazole |

| 3-Chloro-1,2,4-oxadiazole (B15146131) derivative | Allylamine (B125299) | ANRORC-like | Tetrahydro-isoxazolo-pyrimidine |

| 1,2,4-Oxadiazole[4,5-a]pyridinium salt | Alcohols/Alkoxides | Electrocyclic Ring Opening | Alkoxybutadienyl 1,2,4-oxadiazole |

These reactions highlight the utility of the 1,2,4-oxadiazole ring as a synthetic intermediate that can be transformed into a variety of other heterocyclic structures under the influence of appropriate nucleophiles.

Thermal and Photochemical Ring Transformations

The 1,2,4-oxadiazole nucleus exhibits susceptibility to both thermal and photochemical rearrangements, largely due to the weak O-N bond. chim.itresearchgate.net Thermal transformations are well-documented, with the Boulton-Katritzky rearrangement (BKR) being a prominent example where an internal nucleophilic substitution occurs, leading to the formation of a new heterocyclic system. chim.it This reaction involves the attack of a nucleophilic atom within a side chain on the electrophilic N(2) atom of the oxadiazole ring, causing the cleavage of the O-N bond. chim.it

Photochemical transformations are typically initiated by the UV-induced cleavage of the same weak O-N bond. chim.it This photo-induction generates highly reactive open-chain intermediates that can exist as zwitterionic, bi-radical, or nitrene-like species. chim.it The subsequent reaction pathway and final products are heavily dependent on the reaction conditions and the surrounding medium. chim.it For instance, irradiation of 3-alkenoxy-5-phenyl-1,2,4-oxadiazoles results in the formation of a nitrene intermediate, which can then cyclize and react further to yield different products depending on the solvent used. chim.it

Cycloaddition and Rearrangement Processes

The reactivity of the this compound scaffold is further highlighted by its participation in various cycloaddition and rearrangement reactions. These processes often involve the initial opening of the heterocyclic ring, followed by subsequent cyclization events to form new, often more stable, ring systems.

While 1,2,4-oxadiazoles are frequently synthesized via [3+2] cycloaddition reactions (also known as 1,3-dipolar cycloadditions) between a nitrile oxide and a nitrile, the ring itself can undergo transformations that involve a cycloaddition step. chim.itresearchgate.net A key example is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. researchgate.net In this process, a nucleophile attacks the electrophilic C(5) position of the 1,2,4-oxadiazole ring, initiating a ring-opening sequence. chim.it This opening can generate a nitrile oxide intermediate, which then undergoes an intramolecular [3+2] cycloaddition. chim.it For example, the reaction of a 3-chloro-1,2,4-oxadiazole with allylamine proceeds through an ANRORC-like rearrangement. The initial nucleophilic attack at C(5) is followed by ring opening and elimination of HCl to form a nitrile oxide, which subsequently undergoes an intramolecular cycloaddition to yield a tetrahydro-isoxazolo-[3,4-d]-pyrimidine system. chim.it

Photochemical irradiation of 1,2,4-oxadiazoles can trigger a series of competitive rearrangement pathways, leading to a variety of isomeric products. acs.orgnih.gov The specific pathway followed and the resulting product selectivity often depend on the substituents present on the oxadiazole ring. acs.orgnih.gov Key photoinduced rearrangements include:

Ring Contraction-Ring Expansion (RCRE): Observed in the irradiation of 3-amino-1,2,4-oxadiazoles under basic conditions, this pathway leads to the formation of 1,3,4-oxadiazoles. chim.it

Internal-Cyclization Isomerization (ICI): This photochemical rearrangement allows for the conversion of a 1,2,4-oxadiazole into its regioisomer. chim.it The process is a potential route for isomerization between differently substituted 1,2,4-oxadiazoles. chim.itnih.gov

Migration-Nucleophilic Attack-Cyclization (MNAC): This pathway involves the formation of a diazirine intermediate, which evolves into a carbodiimide. researchgate.net A subsequent intramolecular nucleophilic attack and cyclization step yields a 2-acylamino-1,3,4-oxadiazole. researchgate.net

These competitive rearrangements are rationalized by the evolution of a neutral singlet excited state into different stable ground-state intermediates, with the final product distribution influenced by equilibria and the relative stability of intermediates and transition states in the reaction medium. acs.orgnih.gov

| Rearrangement Pathway | Description | Starting Material Example | Product Example |

| RCRE | Ring Contraction-Ring Expansion | 3-Amino-1,2,4-oxadiazole | 1,3,4-Oxadiazole (B1194373) |

| ICI | Internal-Cyclization Isomerization | Substituted 1,2,4-oxadiazole | Regioisomeric 1,2,4-oxadiazole |

| MNAC | Migration-Nucleophilic Attack-Cyclization | 3-Amino-1,2,4-oxadiazole | 2-Acylamino-1,3,4-oxadiazole |

Isomerization of the 1,2,4-oxadiazole ring can be achieved through both photochemical and thermal methods, leading to interconversion between different heterocyclic systems. chim.itresearchgate.net

Photochemically, the Internal-Cyclization Isomerization (ICI) route provides a direct pathway for the isomerization of a 1,2,4-oxadiazole to one of its regioisomers. chim.it Theoretical studies suggest that such photoisomerization reactions proceed through conical intersections, providing a low-energy path from the reactant's excited state to the photoproduct. nih.gov

Thermally, the Boulton-Katritzky Rearrangement (BKR) represents a significant interconversion pathway. chim.it This reaction is a versatile transformation for 1,2,4-oxadiazoles, enabling their rearrangement into other stable heterocyclic compounds through an internal nucleophilic substitution mechanism. chim.itresearchgate.net

Functionalization at Other Ring Positions

In this compound, the C(5) position is substituted, leaving the C(3) position as the primary site for potential functionalization on the ring's carbon skeleton. The carbon atoms of the 1,2,4-oxadiazole ring are known to be electrophilic. chim.it While the C(5) position is susceptible to attack by bidentate nucleophiles, this often leads to ring-opening via an ANRORC-type mechanism rather than simple substitution. chim.itnih.gov

Direct functionalization at the C(3) position is not commonly reported and poses a synthetic challenge. However, strategies employed for similar electron-deficient heterocycles, such as 1,3,4-oxadiazoles, suggest a plausible route. acs.org Such an approach would likely involve the deprotonation of the C(3)-H bond using a strong, non-nucleophilic base, such as a tetramethylpiperidyl (TMP) based reagent like TMPMgCl·LiCl or TMPZnCl·LiCl. acs.org This would generate a metalated intermediate at the C(3) position. This organometallic species could then be trapped with a suitable electrophile to introduce a new substituent at the C(3) position, providing a pathway to novel 3,5-disubstituted 1,2,4-oxadiazoles. acs.org

Structure Elucidation Methodologies and Spectroscopic Characterization of 5 Methyl 1,2,4 Oxadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 5-methyl-1,2,4-oxadiazole derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides atom-by-atom information on the molecular framework.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For this compound derivatives, the ¹H NMR spectrum is characterized by distinct signals corresponding to the methyl group and any substituents attached to the heterocyclic core.

The protons of the 5-methyl group typically appear as a sharp singlet in the upfield region of the spectrum, generally between δ 2.40 and 2.63 ppm. nih.govijpcbs.com The exact chemical shift can be influenced by the nature of the substituent at the C3 position of the oxadiazole ring. For instance, in 3-aryl-5-methyl-1,2,4-oxadiazoles, the electronic properties of the aryl group can cause minor shifts in the methyl proton resonance. scispace.com Protons on aromatic or aliphatic substituents will resonate in their characteristic regions, providing further structural clues. For example, aromatic protons typically appear in the δ 6.80–8.40 ppm range. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Protons in this compound Derivatives

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Reference Compound Example |

|---|---|---|---|

| 5-CH₃ | 2.40 - 2.63 | Singlet (s) | 3-(Aryl)-5-methyl-1,2,4-oxadiazole |

| Aromatic-H | 6.80 - 8.40 | Multiplet (m), Doublet (d) | 3-(Phenyl)-5-methyl-1,2,4-oxadiazole |

| CH₂ (next to oxadiazole) | ~5.75 | Singlet (s) | 3-(4-bromo-2-fluorophenyl)-5-((phenoxy)methyl)-1,2,4-oxadiazole |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. In this compound derivatives, the quaternary carbons of the oxadiazole ring are particularly diagnostic. The C3 and C5 carbons resonate at significantly downfield chemical shifts due to the influence of the adjacent electronegative oxygen and nitrogen atoms.

Typically, the C5 carbon (attached to the methyl group) appears in the range of δ 176–183 ppm, while the C3 carbon resonates around δ 160–169 ppm. scispace.comnih.gov The methyl carbon itself gives a characteristic signal in the upfield region, usually between δ 12–22 ppm. nih.govscispace.com Substituent effects play a significant role; for example, attaching a methyl group at C5 induces a large downfield shift on C5 itself (+11.8 ppm) but has very little effect on the chemical shift of C3. scispace.com

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Carbons in this compound Derivatives

| Carbon Atom | Chemical Shift (δ) in ppm | Reference Compound Example |

|---|---|---|

| C5 (Oxadiazole) | 176 - 183 | 3-(Aryl)-5-methyl-1,2,4-oxadiazole |

| C3 (Oxadiazole) | 160 - 169 | 3-(Aryl)-5-methyl-1,2,4-oxadiazole |

| 5-CH₃ | 12 - 22 | 3-(Aryl)-5-methyl-1,2,4-oxadiazole |

| Aromatic Carbons | 115 - 150 | 3-(4-bromo-2-fluorophenyl)-5-((phenoxy)methyl)-1,2,4-oxadiazole |

While 1D NMR spectra identify the types of protons and carbons, advanced NMR techniques are required to piece together the molecular connectivity.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps distinguish between CH, CH₂, and CH₃ groups, confirming the assignment of the methyl group and any methylene (B1212753) or methine carbons in substituents. beilstein-journals.org

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing bonding relationships. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It is used to map out the spin systems within aliphatic and aromatic substituents. walisongo.ac.idsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu This allows for the unambiguous assignment of a proton's signal to its attached carbon, for example, linking the ¹H signal of the methyl group to its ¹³C signal. youtube.com

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint of the functional groups present. For this compound derivatives, key absorption bands confirm the presence of the heterocyclic ring and its substituents.

The spectra typically show characteristic vibrations for the C=N bond of the oxadiazole ring in the 1544–1630 cm⁻¹ region. nih.govresearchgate.net The C-O stretching within the ring can often be observed around 1114–1138 cm⁻¹. ijpcbs.comresearchgate.net Additionally, stretching vibrations for the methyl group's C-H bonds appear around 2900–3000 cm⁻¹. Other functional groups on substituents, such as aromatic C-H, C=C, or C-F bonds, will also display their own characteristic absorption bands. ijpcbs.com

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=N (Oxadiazole) | Stretching | 1544 - 1630 |

| C-O (Oxadiazole) | Stretching | 1114 - 1138 |

| C-H (Methyl) | Stretching | 2900 - 3000 |

| C-H (Aromatic) | Stretching | ~3100 |

Mass Spectrometry Techniques (e.g., HRMS, LC-MS) for Molecular Formula Validation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used, often yielding a protonated molecular ion peak [M+H]⁺. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions. rrpharmacology.ru Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful tool for analyzing the purity of synthesized compounds and identifying them in complex mixtures. orientjchem.org The fragmentation patterns observed in the mass spectrum can also provide structural information, corroborating data from other spectroscopic methods. nih.gov

X-ray Diffraction Analysis for Solid-State Structural Confirmation

While NMR provides the structure in solution, single-crystal X-ray diffraction analysis gives the absolute, unambiguous three-dimensional structure of a molecule in the solid state. nih.gov This technique is the gold standard for structural confirmation when a suitable single crystal can be grown.

The analysis provides precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the 1,2,4-oxadiazole (B8745197) ring and the connectivity of all its substituents. mdpi.com Furthermore, X-ray diffraction reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing arrangement in the solid state. nih.gov For novel this compound derivatives, a crystal structure provides the ultimate proof of synthesis and stereochemistry.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a newly synthesized compound. In the characterization of this compound derivatives, this method serves as a crucial step to verify that the empirical formula of the synthesized molecule matches its theoretical formula. The analysis typically quantifies the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are the core elements of these organic structures.

The procedure involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured. The percentages of C, H, and N in the original sample are then calculated from the masses of these products.

The experimentally determined percentages are subsequently compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized derivative, thereby confirming its molecular formula.

Detailed research findings from the synthesis of novel 1,2,4-oxadiazole derivatives demonstrate the application of elemental analysis for structural confirmation. For instance, in the synthesis of a series of 3,5-disubstituted 1,2,4-oxadiazoles, elemental analysis was a key component of the characterization process alongside spectroscopic methods like Mass, IR, ¹H NMR, and ¹³C NMR spectroscopy ijpcbs.com.

The data presented in the following tables showcases the results for two distinct derivatives, illustrating the congruence between the expected and observed elemental compositions.

Table 1: Elemental Analysis Data for 3-(4-bromo-2-fluorophenyl)-5-(((phenoxy)methyl)-1,2,4-oxadiazole

This interactive table provides the calculated versus experimentally found elemental composition for the specified compound.

| Element | Calculated (%) | Found (%) |

| Carbon | 51.60 | 51.42 |

| Hydrogen | 2.89 | 2.73 |

| Nitrogen | 8.02 | 8.14 |

Data sourced from a study on novel 1,2,4-oxadiazole synthesis and characterization ijpcbs.com.

Table 2: Elemental Analysis Data for 3-(4-bromo-2-fluorophenyl)-5-(((4-(trifluoromethyl)phenoxy)methyl)-1,2,4-oxadiazole

This interactive table provides the calculated versus experimentally found elemental composition for the specified compound.

| Element | Calculated (%) | Found (%) |

| Carbon | 46.07 | 46.23 |

| Hydrogen | 2.17 | 2.38 |

| Nitrogen | 6.72 | 6.86 |

Data sourced from a study on novel 1,2,4-oxadiazole synthesis and characterization ijpcbs.com.

The close agreement between the calculated and found percentages for both compounds in the tables confirms the successful synthesis and purity of these complex 1,2,4-oxadiazole derivatives ijpcbs.com. This verification is essential, providing a quantitative validation of the qualitative data obtained from spectroscopic methods and confirming that the target molecular structure has been achieved.

Computational and Theoretical Investigations of 5 Methyl 1,2,4 Oxadiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For 1,2,4-oxadiazole (B8745197) systems, these methods elucidate the distribution of electrons, the energies of molecular orbitals, and the preferred spatial arrangement of atoms.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. acs.org DFT studies on 1,2,4-oxadiazole derivatives provide valuable information about their stability and reactivity. mdpi.com These calculations focus on the electron density to determine the ground-state properties of the molecule.

Key parameters obtained from DFT calculations for oxadiazole derivatives include optimization energy and dipole moment, which are often calculated in both gaseous and solvent phases to understand environmental effects. For instance, studies on various substituted 1,3,4-oxadiazoles have shown how different functional groups impact the electronic properties of the oxadiazole ring. mdpi.comresearchgate.net The choice of functional, such as B3LYP, and basis sets, like 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. acs.org

Table 1: Representative DFT-Calculated Properties for Substituted Oxadiazole Derivatives

| Derivative | Method/Basis Set | Optimization Energy (a.u.) | Dipole Moment (Debye) |

|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -838.4 | 3.3514 |

| Substituted 1,3,4-oxadiazole (B1194373) 7g | DFT/B3LYP/SVP | -1587.3 | 4.8 |

| Substituted 1,3,4-oxadiazole 7j | DFT/B3LYP/SVP | -1930.5 | 5.6 |

Note: Data is for representative 1,3,4-oxadiazole derivatives as specific data for 5-Methyl-1,2,4-oxadiazole was not available. The principles and methods are directly applicable.

Ab Initio Methods for Molecular Geometry Optimization

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. These methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry.

For the 1,2,4-oxadiazole ring, ab initio calculations can precisely predict bond lengths, bond angles, and torsion angles. nih.gov For example, in a study of a methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate, the 1,2,4-oxadiazole ring was found to be planar, with average bond lengths and angles aligning well with literature values. nih.gov The calculations revealed an average bond length of 1.350 Å and a bond angle of 108.0° within the oxadiazole ring. The N–C bond lengths ranged from 1.299 to 1.384 Å, the O–C bond length was 1.351 Å, and the O–N bond length was 1.419 Å. nih.gov Such studies confirm the planarity of the oxadiazole core, a feature that influences its interaction with biological targets and its packing in the solid state.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For this compound and its derivatives, MD simulations provide critical insights into their conformational flexibility and the nature of their interactions with other molecules, such as solvents or biological macromolecules. nih.govpensoft.net

Simulations can reveal how the molecule behaves in a dynamic environment, identifying stable conformations and the energy barriers between them. nih.gov This is particularly important for understanding how a drug molecule might adapt its shape to fit into the active site of a protein. The OPLS-AA 2005 force field is commonly utilized for executing MD simulations of organic molecules. nih.gov

MD simulations are also instrumental in analyzing intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov By simulating the molecule in a solvent box (e.g., water), researchers can observe how solvent molecules arrange themselves around the solute and identify key interaction sites. These simulations confirm the stability of protein-ligand complexes over time, a crucial step in computational drug design. mdpi.com For example, MD studies on 1,2,4-oxadiazole-based inhibitors have been used to confirm the stability of their binding to target proteins like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Analysis of Electronic Properties

The electronic properties of a molecule govern its reactivity and spectroscopic behavior. Computational methods provide a detailed picture of these properties, which is essential for designing molecules with specific functions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. irjweb.com For oxadiazole derivatives, the HOMO and LUMO are typically distributed across the π-system of the molecule. In a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large gap suggests good kinetic stability. ajchem-a.com

Table 2: Representative HOMO-LUMO Data for Substituted Oxadiazole Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com | -6.5743 | -2.0928 | 4.4815 |

| Indazole-1,3,4-oxadiazole 8h researchgate.net | -6.41 | -1.71 | 4.70 |

| Indazole-1,3,4-oxadiazole 8l researchgate.net | -6.32 | -1.54 | 4.78 |

| Indazole-1,3,4-oxadiazole 13c researchgate.net | -6.21 | -1.45 | 4.76 |

Note: Data is for representative oxadiazole derivatives as specific data for this compound was not available. The principles and methods are directly applicable.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the molecule's surface using a color scale.

Typically, red and yellow colors indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue colors represent positive potential (electron-deficient regions), which are prone to nucleophilic attack. researchgate.net Green areas correspond to neutral potential.

For 1,2,4-oxadiazole derivatives, MEP analysis reveals that the nitrogen atoms of the oxadiazole ring are typically the most electron-rich sites, making them potential sites for electrophilic attack or hydrogen bonding. ajchem-a.com In contrast, the hydrogen atoms of the methyl group or other substituents often exhibit a positive potential. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors. researchgate.net

Natural Bond Orbital (NBO) Atomic Charges

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules, providing a localized, Lewis-like bonding picture. wikipedia.orgwisc.eduusc.edu This analysis yields natural atomic charges, which offer a more robust description of the charge distribution compared to other methods like Mulliken population analysis. wisc.eduresearchgate.net

For the 1,2,4-oxadiazole ring system, NBO calculations reveal a distinct charge distribution pattern dictated by the electronegativity of the heteroatoms. The oxygen and nitrogen atoms in the ring typically exhibit negative natural charges, indicating they are regions of higher electron density. researchgate.net Conversely, the carbon atoms bonded to these electronegative heteroatoms display positive atomic charges. researchgate.net

In the case of this compound, the C5 carbon, attached to the methyl group and two heteroatoms (O1 and N4), and the C3 carbon, bonded to two nitrogen atoms (N2 and N4), are expected to be electrophilic centers with significant positive charges. The heteroatoms O1, N2, and N4 would correspondingly carry negative charges. The methyl group's carbon atom will have a negative charge, while its hydrogen atoms will be slightly positive. This charge distribution is crucial for understanding the molecule's reactivity, particularly its interactions with nucleophiles and electrophiles.

| Atom | Predicted NBO Charge (a.u.) | Description |

| O1 (Oxadiazole) | Negative | Highly electronegative, electron-rich center |

| N2 (Oxadiazole) | Negative | Electronegative, electron-rich center |

| C3 (Oxadiazole) | Positive | Electrophilic carbon, susceptible to nucleophilic attack |

| N4 (Oxadiazole) | Negative | Electronegative, electron-rich center |

| C5 (Oxadiazole) | Positive | Electrophilic carbon, bonded to methyl group |

| C (Methyl) | Negative | Carbon of the methyl substituent |

| H (Methyl) | Positive | Hydrogens of the methyl substituent |

Global Reactivity Parameters (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered hard, less reactive, and has low polarizability. ijarset.com Softness is the reciprocal of hardness, so a "soft" molecule has a small HOMO-LUMO gap and is more reactive. ijarset.comsciensage.info

Electrophilicity Index (ω) : This parameter, introduced by Parr, quantifies the global electrophilic nature of a molecule, measuring the stabilization in energy when the system acquires additional electronic charge from the environment. ijopaar.comsciensage.info A higher electrophilicity index indicates a greater capacity to act as an electrophile. ijopaar.comdergipark.org.tr

Table 2: Representative Global Reactivity Descriptors for 1,2,4-Oxadiazole (Data derived from computational studies on the parent 1,2,4-oxadiazole ring.)

| Parameter | Symbol | Description | Typical Character for 1,2,4-Oxadiazole |

| Chemical Hardness | η | Resistance to change in electron configuration. | Relatively high (stable ring) |

| Chemical Softness | S | Reciprocal of hardness; indicates higher reactivity. | Relatively low |

| Electrophilicity Index | ω | Propensity of the molecule to accept electrons. | High |

| Chemical Potential | μ | Tendency of electrons to escape from the system. | High (good electrophile) |

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry plays a vital role in elucidating the reaction mechanisms involving 1,2,4-oxadiazoles. The unique electronic structure of the ring, characterized by electrophilic carbon atoms (C3 and C5) and a weak, cleavable O-N bond, governs its reactivity. chim.it Theoretical modeling is used to map potential energy surfaces, identify transition states, and predict the feasibility of various reaction pathways.

One of the most studied reactions is the thermal Boulton-Katritzky rearrangement (BKR), an internal nucleophilic substitution where a nucleophilic atom in a side chain attacks the N(2) atom of the oxadiazole ring, leading to the cleavage of the O-N bond and formation of a new heterocyclic system. chim.it Computational models can predict the activation energies for these rearrangements and explain the influence of substituents and reaction conditions.

Quantum chemical modeling has been applied to study the formation of substituted 1,2,4-oxadiazoles, such as 3-phenyl-5-methyl-1,2,4-oxadiazole. researchgate.net Such studies can model the entire reaction coordinate, from reactants through transition states to products, providing detailed mechanistic insights into the cyclization process. Furthermore, the 1,2,4-oxadiazole ring can undergo ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) rearrangements, particularly when activated by electron-withdrawing groups. chim.itresearchgate.net Computational modeling helps to predict whether a nucleophilic attack will occur at the C3 or C5 position and to map the subsequent ring-opening and closure steps. chim.it

Retrosynthetic Analysis and Synthesis Pathway Prediction

Retrosynthetic analysis is a strategy used to plan the synthesis of organic molecules by mentally breaking down the target molecule into simpler, commercially available starting materials. For this compound, the most common and logical retrosynthetic disconnection involves the [4+1] approach, which cleaves the ring into an amidoxime (B1450833) and a carboxylic acid derivative. chim.itresearchgate.net

The primary disconnection breaks the C5-O1 and N4-C3 bonds, leading to two key synthons: an acetamidoxime (B1239325) precursor and an acylating agent equivalent. This translates to the following synthetic precursors:

Acetamidoxime (for the C5-methyl part): This provides the C5 carbon, the methyl group, the N4 atom, and the N-H2 group that will become N2.

A one-carbon acylating agent (for the C3 part): This provides the C3 carbon. A common precursor for this is a derivative of formic acid.

Alternatively, a [3+2] disconnection based on 1,3-dipolar cycloaddition is possible, though less common for this specific substitution pattern. The most widely applied synthetic route involves the condensation and subsequent cyclization of an amidoxime with a carboxylic acid, ester, or acid chloride. chim.itnih.gov

Scheme 1: Retrosynthetic Analysis of this compound

This analysis predicts a straightforward synthesis pathway: the reaction of acetamidoxime with a suitable formic acid derivative (like an orthoester) or another activated one-carbon unit, followed by a dehydration/cyclization step to form the 1,2,4-oxadiazole ring. mdpi.comnih.gov

Intermolecular Interactions and Noncovalent Bonding (e.g., π-π Stacking, Hydrogen Bonding)

The intermolecular forces involving the 1,2,4-oxadiazole ring are critical for understanding its solid-state packing, crystal structure, and interactions in biological systems. nih.gov Key noncovalent interactions include π-π stacking and hydrogen bonding.

π-π Stacking: The 1,2,4-oxadiazole ring is an electron-deficient π-system, which allows it to participate in stacking interactions with other aromatic or heteroaromatic rings. nih.govmdpi.com X-ray diffraction studies and database surveys (like the Cambridge Structural Database) have confirmed the presence of these interactions. nih.govmdpi.com Two primary types of stacking are observed:

(Oxadiazole)···(Aromatic Ring) Stacking: Interactions between the oxadiazole ring and other π-systems, such as pyridine (B92270) or phenyl rings. nih.gov

Homoleptic (Oxadiazole)···(Oxadiazole) Stacking: Self-stacking of the oxadiazole rings. nih.govmdpi.com

Computational analyses, including DFT calculations and Quantum Theory of Atoms in Molecules (QTAIM), have been used to confirm the nature and strength of these interactions. nih.gov These studies show that the interactions are stabilizing and play a significant role in the crystal packing of 1,2,4-oxadiazole derivatives.

Hydrogen Bonding: While the parent this compound has limited hydrogen bonding capability, its derivatives can act as potent hydrogen bond acceptors. The nitrogen atoms (N2 and N4) in the ring have lone pairs of electrons and can accept hydrogen bonds from suitable donors. For instance, in derivatives like this compound-3-carboxylic acid, the carboxylic acid group can act as both a hydrogen bond donor (-OH) and acceptor (C=O), leading to extensive hydrogen bonding networks in the solid state. The bioisosteric replacement of ester and amide groups with the 1,2,4-oxadiazole ring in drug design is partly due to its ability to mimic the hydrogen bond accepting properties of these functional groups. nih.gov

Advanced Research Applications of 5 Methyl 1,2,4 Oxadiazole Scaffolds

Design and Investigation of Derivatives for Bioactive Scaffolds in Medicinal Chemistry Research

In medicinal chemistry, the 1,2,4-oxadiazole (B8745197) ring, including its 5-methyl substituted variant, is recognized as a privileged structure. nih.gov This is due to its metabolic stability and its ability to act as a versatile scaffold in the design of compounds targeting a wide array of biological targets.

The 5-methyl-1,2,4-oxadiazole ring is frequently employed as a bioisosteric replacement for other functional groups, most notably esters and amides. figshare.comscinito.ai Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The utility of the 1,2,4-oxadiazole ring in this role stems from its ability to mimic the steric and electronic properties of amide or ester bonds while offering improved metabolic stability, as it is resistant to hydrolysis by common metabolic enzymes like esterases and amidases. nih.govrsc.org

This heterocycle can act as a hydrogen bond acceptor through its nitrogen and oxygen atoms, a critical feature for molecular recognition at biological targets. The inclusion of the methyl group at the 5-position can further influence the molecule's properties by enhancing lipophilicity, which may improve cell membrane permeability, and by providing a site for potential metabolic transformation, although the ring itself remains stable. The defined geometry of the 1,2,4-oxadiazole ring also helps in positioning substituents in a specific and rigid orientation, which is advantageous for optimizing interactions with a target protein's binding site. figshare.com

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided critical insights for optimizing their potency and selectivity as therapeutic agents.

For instance, in the development of novel antibacterial agents, modifications to different parts of a 1,2,4-oxadiazole-containing molecule have been explored. nih.gov While these studies may not exclusively use a 5-methyl substituent, they establish general principles. For example, in one class of oxadiazole antibacterials, hydrophobic and halogen substituents on an adjacent phenyl ring were found to be well-tolerated and often retained or improved activity against S. aureus. nih.gov Conversely, the introduction of hydrogen-bond-donating groups generally led to a decrease in antibacterial activity. nih.gov

In another study focusing on anticancer agents, a series of 1,2,4-oxadiazole derivatives linked to 5-fluorouracil were synthesized and evaluated. nih.gov The SAR analysis revealed that the nature of the substituent on a phenyl ring attached to the oxadiazole core significantly impacted cytotoxicity.

| Compound ID | Substituent on Phenyl Ring | IC50 (µM) against MCF-7 | IC50 (µM) against A549 | IC50 (µM) against DU-145 |

| 7a | H (unsubstituted) | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 |

| 7b | 3,4,5-trimethoxy | 0.011 ± 0.009 | 0.053 ± 0.0071 | 0.017 ± 0.0062 |

| 7c | 3,4-dimethoxy | 0.88 ± 0.073 | 1.44 ± 0.32 | 1.28 ± 0.27 |

| 7i | 4-methyl | 0.98 ± 0.041 | 1.09 ± 0.055 | 1.29 ± 0.063 |

| Data sourced from a study on 1,2,4-oxadiazole linked 5-fluorouracil derivatives. The table demonstrates how different substituents influence anticancer activity across various cell lines. nih.gov |

These studies underscore the importance of systematic structural modification to map the SAR of this compound derivatives and guide the design of more effective chemical entities.

The conceptual design of ligands incorporating a this compound scaffold involves leveraging its specific structural and electronic features to achieve high-affinity binding to a molecular target. The design process often begins with understanding the topology and chemical environment of the target's active site.

The 1,2,4-oxadiazole ring itself is a planar, aromatic system. The two nitrogen atoms and the ring oxygen can act as hydrogen bond acceptors. The methyl group at the C5 position introduces a small, lipophilic domain that can engage in favorable van der Waals or hydrophobic interactions with nonpolar residues in the binding pocket. This is particularly useful for filling small hydrophobic pockets that might otherwise be unoccupied.

In the context of designing inhibitors for enzymes like human Sirtuin 2 (hSirt2), a 1,2,4-oxadiazole scaffold was identified as a potent inhibitor. acs.org Docking studies proposed a substrate-competitive binding mode, which was later confirmed by kinetic analysis and a crystal structure of an inhibitor in complex with the enzyme. acs.org Such studies reveal that the oxadiazole core can position other pharmacophoric elements of the molecule correctly to interact with key residues, such as forming hydrogen bonds or π-stacking interactions, thereby leading to potent inhibition.

Computational chemistry plays a pivotal role in modern drug discovery, and it is extensively used in the design and optimization of molecules containing the this compound scaffold. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently applied.

Molecular docking is used to predict the preferred orientation of a ligand when bound to a target protein. For 1,2,4-oxadiazole derivatives, docking studies can help visualize how the heterocycle and its substituents fit into the active site, predicting key interactions like hydrogen bonds and hydrophobic contacts. nih.govmdpi.comrsc.org This information is invaluable for prioritizing which novel derivatives to synthesize and for suggesting modifications to improve binding affinity.

3D-QSAR studies provide a quantitative correlation between the 3D properties of a series of molecules and their biological activities. nih.gov For a set of 1,2,4-oxadiazole derivatives acting as Sortase A inhibitors, a 3D-QSAR model was developed to identify the critical structural features required for activity. nih.gov Such models generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity. This provides a detailed roadmap for optimizing the lead compound. For the this compound scaffold, these models can rationalize the specific contribution of the methyl group and guide further substitutions on the heterocyclic core or its appendages.

Development in Materials Science and Engineering

Beyond its applications in medicine, the 1,2,4-oxadiazole ring is a valuable component in the field of materials science, particularly in the development of energetic materials.

In the field of high-energy-density materials (HEDMs), there is a continuous search for new compounds that offer a superior balance of high detonation performance and low sensitivity to accidental stimuli like impact and friction. frontiersin.org The 1,2,4-oxadiazole ring is considered a promising backbone for constructing such materials due to its high nitrogen content and thermal stability. nih.govresearchgate.net

The this compound moiety has been specifically incorporated into energetic structures to improve their safety profiles. A notable example involves the modification of 3,4-Bis(nitramino)-furazan, a powerful explosive that is too sensitive for practical application. frontiersin.orgnih.gov Researchers found that replacing one of the highly sensitive nitramino groups with a this compound group significantly improved the compound's insensitivity. frontiersin.orgnih.gov While this specific modification also led to a reduction in detonation velocity and density due to the presence of the non-energetic methyl group, it demonstrated a successful strategy for mitigating sensitivity. frontiersin.orgnih.gov

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Density (ρ, g·cm⁻³) | Detonation Velocity (vD, m·s⁻¹) |

| 3,4-Bis(nitramino)-furazan | < 1 | < 5 | 1.899 | Not specified |

| 3-nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | 37.8 | > 360 | 1.65 | 7,810 |

| This table compares the properties of a highly sensitive energetic material with its derivative containing the this compound moiety, illustrating a significant improvement in safety. frontiersin.orgnih.gov |

This research highlights the role of the this compound scaffold as a "desensitizing" group in energetic materials. Further research focuses on modifying the methyl group itself (e.g., replacing it with energetic groups like -ONO2) to regain some of the lost energetic performance while retaining the enhanced stability conferred by the oxadiazole ring. frontiersin.orgnih.gov

Optical and Photophysical Applications (e.g., Scintillating Materials, Dyestuffs)

The inherent electronic properties of the 1,2,4-oxadiazole ring, such as high dipole moment and polarizability, make it a compelling component for optically active materials. researchgate.net The heteroatoms within the ring structure contribute to these properties, which are crucial for applications in optical anisotropy and birefringence. researchgate.net While research has more extensively covered the 1,3,4-oxadiazole (B1194373) isomer for its use in scintillating materials and the dyestuff industry, the 1,2,4-oxadiazole scaffold also presents significant potential. nih.govresearchgate.net

Derivatives of 1,2,4-oxadiazole are investigated for their luminescent properties, which are influenced by the nature of the substituents on the heterocyclic core. researchgate.net For instance, the photochemical behavior of various 3-amino-5-aryl-1,2,4-oxadiazoles has been studied, revealing photoinduced isomerization to 1,3,4-oxadiazoles upon irradiation. rsc.orgrsc.org This highlights the photostability and photoreactivity of the scaffold are key considerations in designing materials for optical applications. Although specific studies focusing solely on the photophysical properties of this compound are limited, research on closely related structures, such as 5-(methoxymethyl)-1,2,4-oxadiazole derivatives, includes investigations into their fluorescence behavior and absorption spectra, suggesting the potential for developing luminescent materials. smolecule.com The strategic design of molecules incorporating the 1,2,4-oxadiazole ring can lead to materials with tailored optical characteristics for use as liquid crystals or other functional optical components. researchgate.net

Electrochromic Materials Development

Electrochromic materials are capable of changing their optical properties, such as color, in response to an electrical potential. This field is dominated by transition metal oxides and, more recently, conductive polymers. mdpi.com While various π-conjugated polymers and donor-acceptor systems have been synthesized and studied for their electrochromic performance, the incorporation of the this compound scaffold into such materials is a largely unexplored area of research. nih.govnih.gov The development of electrochromic polymers often involves heterocyclic units like benzotriazole or benzothiadiazole to create materials with tunable band gaps and distinct color changes. nih.gov There is currently a lack of specific research or published data on the application of this compound or its derivatives in the development of electrochromic materials.

Potential in Other Chemical Research Fields

Beyond materials science, the this compound scaffold holds potential in other significant areas of chemical research, most notably in the discovery of new agrochemicals.

Agrochemical Scaffolds

The 1,2,4-oxadiazole ring is an extensively explored scaffold in the discovery and development of new pesticides. rsc.orgresearchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, including nematicidal, antifungal, and antibacterial properties. nih.govmdpi.com The success of this scaffold is exemplified by commercial and late-stage development compounds where the 1,2,4-oxadiazole core is a key structural feature. rsc.org

One of the most prominent examples is Tioxazafen, a broad-spectrum nematicide developed to control various plant-parasitic nematodes. rsc.orgresearchgate.net The development of Tioxazafen has spurred further research into 1,2,4-oxadiazole derivatives, with studies focusing on modifications at the 3- and 5-positions of the ring to optimize activity against specific pests. researchgate.net For instance, novel derivatives containing a trifluoromethyl pyridine (B92270) moiety have shown excellent antibacterial activity against significant plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). nih.gov These findings underscore the value of the 1,2,4-oxadiazole framework as a template for discovering new crop protection agents. rsc.org

| Compound Name/Derivative Class | Core Scaffold | Target Pest/Pathogen | Key Research Finding |

|---|---|---|---|

| Tioxazafen | 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole | Plant-parasitic nematodes | A novel broad-spectrum commercial nematicide that has become a lead compound for further derivatization. rsc.orgresearchgate.net |

| Flufenoxadiazam | 1,2,4-Oxadiazole derivative | Insects (e.g., aphids) | An insecticide candidate that acts as an antagonist of the octopamine receptor. rsc.org |

| Derivatives with Trifluoromethyl Pyridine Moiety (e.g., Compound 5v) | 1,2,4-Oxadiazole | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc) | Exhibited excellent antibacterial activity, with EC50 values of 19.44 µg/mL against Xoo and 21.78 µg/mL against Xoc, superior to commercial standards. nih.gov |

| Derivatives containing Anisic Acid (e.g., Compound 4f) | 1,2,4-Oxadiazole | Rhizoctonia solani, Exserohilum turcicum, Colletotrichum capsica | Showed significant in vitro antifungal activity with EC50 values of 12.68 µg/mL, 29.14 µg/mL, and 8.81 µg/mL, respectively. mdpi.com |

Catalysis Support Structures

The application of 1,2,4-oxadiazole derivatives in the field of catalysis, particularly as support structures, is not well-established in current literature. While catalytic systems are sometimes employed in the synthesis of the oxadiazole ring itself, the use of the resulting heterocycle as a ligand or a structural support for a catalytically active center remains a nascent area of investigation.

Future Directions and Emerging Research Avenues for 5 Methyl 1,2,4 Oxadiazole Chemistry

Novel Synthetic Methodologies and Process Intensification

The synthesis of the 1,2,4-oxadiazole (B8745197) core is a well-established area, yet innovation continues to refine these methods for greater efficiency, broader substrate scope, and improved sustainability. Traditional syntheses often involve the cyclization of an O-acylamidoxime intermediate, which can be prepared from an amidoxime (B1450833) and a carboxylic acid derivative. chim.it For 5-methyl-1,2,4-oxadiazole, this typically involves the reaction of an appropriate amidoxime with an acetic acid derivative or the reaction of acetamidoxime (B1239325) with a suitable carboxylic acid derivative.

Recent advancements focus on one-pot procedures and the use of novel catalytic systems to streamline these syntheses. A significant development is the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature using a superbase medium like NaOH/DMSO. nih.gov This approach avoids the need to isolate intermediates and offers a straightforward purification protocol. nih.gov Another innovative method employs a tandem reaction of nitroalkenes with arenes and nitriles in the presence of a superacid, offering excellent yields in very short reaction times. nih.gov

Process intensification, which aims to make chemical manufacturing safer, more efficient, and more sustainable, is being actively explored. Key strategies applicable to this compound synthesis include:

Microwave Irradiation (MWI): This technique dramatically reduces reaction times for the heterocyclization of amidoximes with acyl chlorides or esters, often leading to good yields in minutes. nih.govscielo.br Microwave assistance has been successfully used to prepare 1,2,4-oxadiazoles in a simple two-step procedure. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. This technology is being applied to the multi-step synthesis of 1,2,4-oxadiazoles, enabling rapid library generation for drug discovery.

Solid-Supported Synthesis: Using supports like silica (B1680970) gel can facilitate the cyclization step under microwave irradiation, simplifying product isolation and purification. nih.gov

| Methodology | Key Reagents/Conditions | Primary Advantage | Reference |

|---|---|---|---|

| One-Pot Superbase Synthesis | Amidoximes, Esters, NaOH/DMSO | Room temperature reaction, simple purification | nih.gov |

| Microwave-Assisted Synthesis | Amidoximes, Acyl Chlorides, NH₄F/Al₂O₃ | Extremely short reaction times (minutes) | nih.gov |

| Silica-Supported MW Synthesis | O-acylamidoxime intermediate, Silica gel | Efficient cyclization and simplified work-up | nih.gov |

| Tandem Superacid Reaction | Nitroalkenes, Arenes, Nitriles, TfOH | Excellent yields (~90%) in short reaction times (10 min) | nih.gov |

Exploration of Unprecedented Reactivity Patterns

The 1,2,4-oxadiazole ring possesses a unique electronic structure characterized by low aromaticity and a weak, readily cleavable O-N bond. chim.itsci-hub.st This makes the heterocycle susceptible to various rearrangement reactions, which can be exploited to synthesize other complex heterocyclic systems. The presence of a methyl group at the C5 position can influence the electronic distribution and steric environment of the ring, potentially leading to new reactivity patterns.

Future research will likely focus on leveraging these intrinsic properties:

Thermal and Photochemical Rearrangements: The Boulton-Katritzky Rearrangement (BKR) is a well-studied thermal rearrangement involving an internal nucleophilic substitution at the N2 atom. chim.it Photochemical reactions can also induce ring-opening and closure, leading to different isomers or novel structures like quinazolinones. chim.it The influence of the 5-methyl group on the kinetics and outcomes of these rearrangements is an area ripe for exploration.

Nucleophilic Aromatic Substitution (SNAr) and ANRORC: The carbon atoms of the oxadiazole ring are electrophilic, making them targets for nucleophilic attack. chim.it In particular, the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism allows for the transformation of the 1,2,4-oxadiazole ring into different heterocycles. researchgate.net Investigating how the electron-donating 5-methyl group modulates the electrophilicity of C5 and affects the regioselectivity of nucleophilic attack could unveil new synthetic pathways.

Catalytic Functionalization: Developing new catalytic methods for the direct C-H functionalization of the methyl group at the C5 position would provide a direct route to more complex derivatives without requiring de novo synthesis, significantly expanding the accessible chemical space.

| Reactivity Pattern | Description | Potential Influence of 5-Methyl Group | Reference |

|---|---|---|---|

| Boulton-Katritzky Rearrangement (BKR) | Thermal rearrangement involving intramolecular nucleophilic attack on the N2 atom of the oxadiazole ring. | May alter reaction kinetics or influence the stability of intermediates. | chim.it |

| ANRORC Rearrangement | Addition of a Nucleophile, Ring Opening, and Ring Closure, transforming the ring into a new heterocycle. | The electron-donating nature may decrease the electrophilicity of C5, affecting the rate of initial nucleophilic attack. | researchgate.net |

| Photochemical Rearrangement | UV irradiation can cause cleavage of the O-N bond, leading to intermediates that can cyclize into new structures. | Could influence the stability and subsequent reaction pathways of the excited state or radical intermediates. | chim.it |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an indispensable tool for modern chemical research, offering deep insights into reaction mechanisms, molecular properties, and biological interactions. For this compound, advanced computational modeling is set to accelerate discovery by providing predictive power.

Emerging applications in this area include:

Reaction Pathway and Mechanism Elucidation: Density Functional Theory (DFT) can be used to model transition states and reaction energy profiles for the synthesis and rearrangement reactions of this compound. This allows for the rational design of catalysts and optimization of reaction conditions.

Prediction of Physicochemical Properties: Computational tools can accurately predict properties such as lipophilicity, solubility, and electronic structure. This is crucial for designing molecules with specific characteristics, for instance, in the development of new materials or drug candidates. ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a vital step in the early stages of drug development. mdpi.com

Structure-Based Drug Design: For medicinal chemistry applications, molecular docking and molecular dynamics simulations can predict the binding modes and affinities of this compound-containing ligands to biological targets such as enzymes or receptors. mdpi.comnih.gov This computational screening can prioritize compounds for synthesis and biological testing, saving significant time and resources. researchgate.net

Integration into Complex Molecular Architectures and Supramolecular Assemblies

The this compound unit serves as a versatile and rigid building block that can be incorporated into larger, more complex molecular systems. Its defined geometry and specific electronic properties make it an attractive component for creating functional molecules.

Future research will likely focus on its integration into:

Bioactive Hybrids: The oxadiazole ring is often used as a linker to connect different pharmacophores, creating hybrid molecules with potential multi-target activity or improved pharmacokinetic profiles. nih.gov

Supramolecular Structures: The nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring can act as coordination sites for metal ions, enabling the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. nih.gov These materials have potential applications in catalysis, gas storage, and sensing.

Functional Materials: The incorporation of the this compound scaffold into polymers or liquid crystals can impart specific thermal, optical, or electronic properties. nih.gov

Strategic Development of Next-Generation Scaffolds